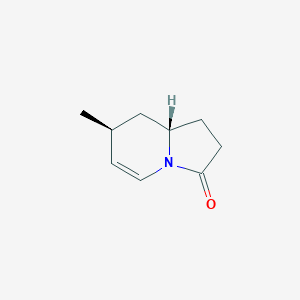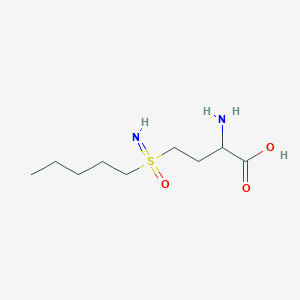![molecular formula C15H14BrNS B14404380 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide CAS No. 89542-33-6](/img/structure/B14404380.png)
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring system, which is fused with a benzene ring and a thiazole ring. The compound also contains a bromide ion as a counterion. Benzothiazolium salts are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide typically involves the reaction of 2-methylbenzyl chloride with 2-aminothiophenol in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions generally include:
-
Step 1: Formation of Benzothiazole
Reactants: 2-methylbenzyl chloride and 2-aminothiophenol
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: 4-6 hours
-
Step 2: Quaternization
Reactant: Methyl bromide
Solvent: Acetonitrile or dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature to 50°C, solvent such as dichloromethane
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Room temperature, solvent such as tetrahydrofuran (THF)
-
Substitution
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: Room temperature to reflux, solvent such as ethanol or acetonitrile
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives.
Applications De Recherche Scientifique
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the inhibition of key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazolium Chloride: Similar structure but with a chloride ion instead of a bromide ion.
2-Methylbenzothiazole: Lacks the quaternary ammonium group and bromide ion.
Benzothiazole: The parent compound without any substituents.
Uniqueness
3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is unique due to its specific structure, which includes a quaternary ammonium group and a bromide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89542-33-6 |
|---|---|
Formule moléculaire |
C15H14BrNS |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
3-[(2-methylphenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C15H14NS.BrH/c1-12-6-2-3-7-13(12)10-16-11-17-15-9-5-4-8-14(15)16;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
AHMSKVCSRRTCJH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=C1C[N+]2=CSC3=CC=CC=C32.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
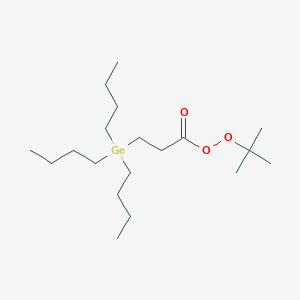


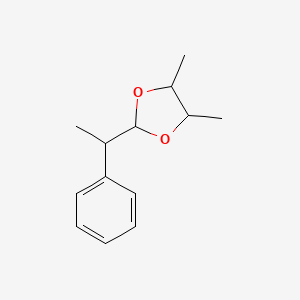
![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
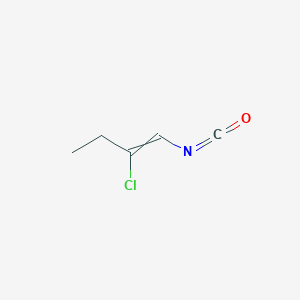
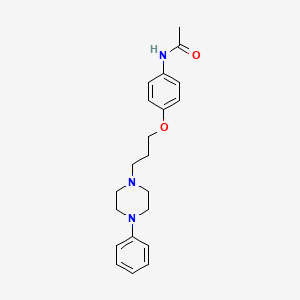
silane](/img/structure/B14404333.png)

